molecular formula C20H12Cl2N2OS B11112693 2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol

2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol

Cat. No.: B11112693
M. Wt: 399.3 g/mol
InChI Key: GKAYRJUTCMZNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol typically involves the condensation of 2-aminobenzothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol stands out due to its unique combination of benzothiazole and dichlorophenyl groups. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications .

Properties

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(3,4-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C20H12Cl2N2OS/c21-15-8-5-12(9-16(15)22)11-23-13-6-7-14(18(25)10-13)20-24-17-3-1-2-4-19(17)26-20/h1-11,25H

InChI Key

GKAYRJUTCMZNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.